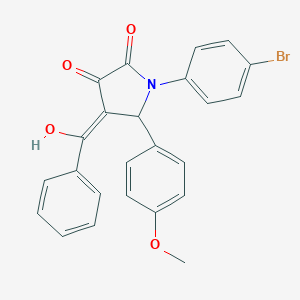
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound known for its potential applications in scientific research. This compound is also referred to as BMDP, and it belongs to the class of pyrrolidinones. BMDP is a highly potent compound that has been studied for its potential use in various research applications.
作用機序
The exact mechanism of action of BMDP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
BMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. BMDP has also been shown to have an effect on appetite suppression.
実験室実験の利点と制限
One of the main advantages of using BMDP in lab experiments is its potency. BMDP is a highly potent compound, which means that researchers can use lower doses to achieve the desired effects. This can help to reduce costs and minimize the risk of side effects. However, one of the limitations of using BMDP in lab experiments is that it is a relatively new compound, and there is still much that is not known about its long-term effects.
将来の方向性
There are several potential future directions for research on BMDP. One area of research is its potential use as a treatment for ADHD and depression. Another area of research is its potential use as a tool for studying the brain and its neurotransmitter systems. Additionally, researchers may continue to study the biochemical and physiological effects of BMDP to gain a better understanding of its mechanisms of action and potential applications.
Conclusion:
In conclusion, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a highly potent compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research on BMDP continues, it may lead to new insights into the brain and its neurotransmitter systems, as well as potential new treatments for a variety of conditions.
合成法
The synthesis of BMDP involves several steps. The first step involves the condensation of 4-bromobenzaldehyde and 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl acetoacetate in the presence of a base to form the pyrrolidinone ring. The resulting compound is then benzoylated to form BMDP.
科学的研究の応用
BMDP has been studied for its potential use in various scientific research applications. One of the main areas of research is its potential as a psychoactive drug. BMDP has been shown to have similar effects as other psychoactive drugs such as amphetamines and cocaine. It has been studied for its potential use in treating conditions such as ADHD and depression.
特性
製品名 |
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H18BrNO4 |
分子量 |
464.3 g/mol |
IUPAC名 |
(4Z)-1-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18BrNO4/c1-30-19-13-7-15(8-14-19)21-20(22(27)16-5-3-2-4-6-16)23(28)24(29)26(21)18-11-9-17(25)10-12-18/h2-14,21,27H,1H3/b22-20- |
InChIキー |
OBFYFAJXLAJRDX-XDOYNYLZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)Br |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
正規SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265518.png)
![(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265519.png)
methanolate](/img/structure/B265520.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265525.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265531.png)

![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265540.png)
![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265542.png)
![Dimethyl 1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265544.png)
![Dimethyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265545.png)
![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B265550.png)


